Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate
Description
Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate is a biphenyl-derived compound featuring a fluorine substituent at the 2-position of one aromatic ring and a tert-butyl ester group at the 4-position of the adjacent ring. The tert-butyl ester moiety enhances steric bulk and modulates lipophilicity, while the fluorine atom influences electronic properties and metabolic stability. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in the development of targeted protein degraders and kinase inhibitors .
Properties
Molecular Formula |
C17H17FO2 |
|---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-4-phenylbenzoate |
InChI |
InChI=1S/C17H17FO2/c1-17(2,3)20-16(19)13-9-10-14(15(18)11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
KRYLJXQBCUCOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dioxane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
4′-tert-Butylbiphenyl-4-carboxylic Acid
- Structure : Lacks the fluorine atom and is a carboxylic acid rather than an ester.
- The carboxylic acid group increases polarity compared to the tert-butyl ester, impacting solubility and bioavailability .
2-Fluoro-4-pentylphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate
- Structure : Features a fluorine atom and long alkyl chains (pentyl and heptyl) instead of tert-butyl.
- Properties : The extended alkyl chains confer high lipophilicity (LogP = 10.5), making it suitable for reverse-phase HPLC separations. In contrast, the tert-butyl group in the target compound likely reduces LogP, balancing lipophilicity for drug-like properties .
2-Bromo-4-methylphenyl [1,1'-biphenyl]-4-carboxylate
- Structure : Substitutes fluorine with bromine and includes a methyl group.
- However, bromine may pose toxicity risks compared to fluorine .
Physicochemical Properties
*Estimated based on structural analogy.
†Predicted using tert-butyl and fluorine substituent contributions.
‡Calculated via fragment-based methods.
Research Findings and Limitations
- Metabolic Stability: Fluorine in the target compound reduces oxidative metabolism compared to non-fluorinated analogs, as observed in related biphenyl derivatives .
- Synthetic Challenges : Steric hindrance from the tert-butyl group may slow coupling reactions, necessitating optimized palladium catalysts .
- Data Gaps : Exact experimental data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence, requiring extrapolation from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
